N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
CAS No.: 868981-37-7
Cat. No.: VC11869944
Molecular Formula: C19H22N4O6S
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868981-37-7 |
|---|---|
| Molecular Formula | C19H22N4O6S |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C19H22N4O6S/c1-28-15-5-7-16(8-6-15)30(26,27)23-10-11-29-17(23)13-22-19(25)18(24)21-12-14-4-2-3-9-20-14/h2-9,17H,10-13H2,1H3,(H,21,24)(H,22,25) |
| Standard InChI Key | LIXDVZZFHGCZII-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 |
Introduction
N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound featuring an oxazolidine ring, a methoxybenzenesulfonyl group, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and chemical reactivity. The presence of a sulfonyl group enhances its solubility and reactivity, making it a valuable candidate for drug development.
Synthesis
The synthesis of N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. These steps may require specific conditions such as temperature control, use of solvents, and catalysts to optimize yield and purity. The synthesis often involves the use of organic solvents and may require careful control of reaction conditions to minimize side products.
Biological Activities and Applications
This compound is of interest in various fields, particularly in medicinal chemistry and drug development. Preliminary data suggest that it may interact with biological targets, such as enzymes or receptors, modulating their activity. Further research is necessary to elucidate these interactions fully and determine the mechanisms underlying its biological effects.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential lead compound for drug development |
| Biological Interactions | May bind to specific enzymes or receptors |
| Drug Development | Targeting various diseases due to its structural features |
Future Research Directions
Future studies should focus on understanding the compound's interactions with biological systems. This could involve in vitro and in vivo experiments to assess its efficacy and safety. Additionally, structure-activity relationship (SAR) studies could provide insights into how modifications to the compound's structure affect its biological activity.
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